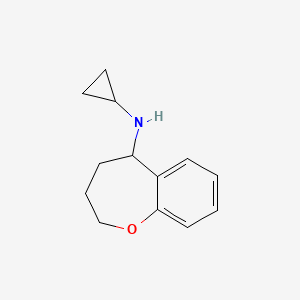

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

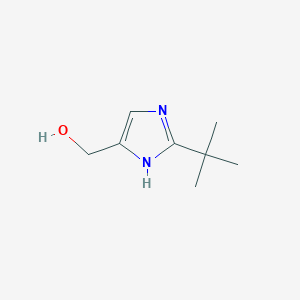

“N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” is a chemical compound with the CAS Number: 1153447-46-1 . It has a molecular weight of 203.28 . The IUPAC name for this compound is N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17NO/c1-2-6-13-11(4-1)12(5-3-9-15-13)14-10-7-8-10/h1-2,4,6,10,12,14H,3,5,7-9H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine” has a molecular weight of 203.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Diversity

Tetrahydro-1,3-Oxazepines Synthesis : Skvorcova et al. (2015) developed an efficient synthesis method for tetrahydro-1,3-oxazepines using the intramolecular amination of cyclopropylmethyl cation. This method yielded diastereoselective trans-tetrahydro-1,3-oxazepines, which were transformed into homoallylamine derivatives (Skvorcova, Grigorjeva, & Jirgensons, 2015).

Synthesis of 1-Benzazepines : Research by Suh, Kwon, and Kim (2017) focused on converting cyclopropane derivatives into 1-benzazepines using cyclopropane as a hydride acceptor in redox reactions. This process allowed for the direct transformation of these compounds into structurally diverse 1-benzazepines (Suh, Kwon, & Kim, 2017).

Tetrahydro-4H-Pyrrolo[3,2-c]quinolin-4-ones Synthesis : Porashar et al. (2022) synthesized tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes. This method is instrumental in creating hexahydropyrrolo[3,2-c]quinolinone derivatives found in biologically active molecules (Porashar, Biswas, Sahu, Chutia, & Saikia, 2022).

Catalytic and Chemical Transformations

C-C Bond Activation : Chen et al. (2016) demonstrated that benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes undergo rhodium-catalyzed selective C-C bond activation. This research shows potential in creating common organic structural units like benzo[c]azepine/oxepines (Chen, Liu, Tang, & Shi, 2016).

Lewis Acid-Catalyzed Ring-Opening : Lifchits and Charette (2008) described a Lewis acid-catalyzed ring-opening methodology for cyclopropanes. This technique is applicable in synthesizing compounds like the dual serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).

Cyclopropane Ring-Opening with Azide Ion : Boichenko et al. (2018) developed a method for polyoxygenated tetrahydrodibenzo[c,e]pyrrolo[1,2-a]azepines synthesis from donor–acceptor cyclopropanes. This included cyclopropane ring opening with azide ion and key oxidative cyclization steps (Boichenko, Ivanova, Andreev, Chagarovskiy, Levina, Rybakov, Skvortsov, & Trushkov, 2018).

Pharmacological Implications

- Biosynthesis of Benzodiazepine Alkaloids : Nover and Luckner (1969) investigated the biosynthesis of benzodiazepine alkaloids like cyclopenin and cyclopenol in Penicillium cyclopium. Their study provides insights into the natural synthesis pathways of similar compounds (Nover & Luckner, 1969).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-6-13-11(4-1)12(5-3-9-15-13)14-10-7-8-10/h1-2,4,6,10,12,14H,3,5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNQVYVMKPUWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2OC1)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-5-methylthiophene-2-carboxylate](/img/structure/B2835363.png)

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2835371.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2835375.png)

![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835381.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2835382.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2835384.png)